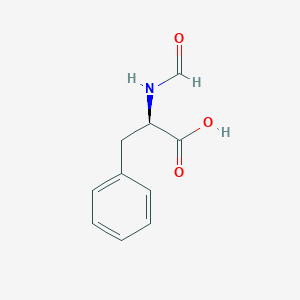

N-Formyl-D-phenylalanine

Description

Contextualization within N-Formylated Amino Acid Chemistry

N-formylated amino acids are a class of compounds where the amino group of an amino acid is acylated with a formyl group. This chemical modification plays a significant role in various biological and synthetic processes. The most well-known example is N-formylmethionine (fMet), which is the initiating amino acid in protein synthesis in bacteria, mitochondria, and chloroplasts. mdpi.comevitachem.com The formyl group is crucial for the recognition by the translational machinery. mdpi.com

Beyond its role in protein initiation, N-formylation is a key strategy in synthetic chemistry. The formyl group serves as an effective protecting group for the amine functionality of amino acids during peptide synthesis. youtube.comlibretexts.org This protection prevents unwanted side reactions at the nitrogen atom while the carboxyl group is activated for peptide bond formation. libretexts.org The formylation of an amino acid like D-phenylalanine is typically achieved by reacting it with formamide. evitachem.com

N-formylated peptides, which can be released by bacteria or from damaged mitochondria, are potent chemoattractants for immune cells like neutrophils. mdpi.com These peptides are recognized by a specific family of G protein-coupled receptors known as formyl peptide receptors (FPRs). mdpi.comnih.gov While much of the research on FPRs has focused on peptides containing N-formylmethionine, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), the study of other N-formylated amino acids and peptides is an active area of investigation to understand their potential roles in inflammation and immune modulation. mdpi.comnih.gov

Significance as a Chiral Building Block in Advanced Synthesis

The significance of N-Formyl-D-phenylalanine in advanced synthesis stems from its identity as a chiral building block. Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of complex, stereochemically defined molecules, which is crucial in drug discovery and development. nih.gov D-amino acids, such as D-phenylalanine, are important components of various pharmaceuticals, including antibiotics, chemotherapeutic agents, and peptide-based drugs. acs.orgresearchgate.net Their incorporation can enhance the stability of peptides against enzymatic degradation. nih.gov

In the context of multi-step synthesis, particularly solid-phase peptide synthesis, protecting the amino group is essential. youtube.comnih.gov The N-formyl group in this compound serves this protective role. It allows the carboxyl group of this compound to be selectively coupled with the free amino group of another amino acid or peptide chain. Following the coupling reaction, the formyl group can be removed under specific conditions to allow for further chain elongation. youtube.comlibretexts.org

The use of the D-enantiomer is critical for constructing molecules with a specific three-dimensional architecture. The enzymatic synthesis of D-phenylalanine derivatives has been widely explored to provide these valuable chiral synthons. acs.orgresearchgate.net By starting with this compound, chemists have a readily available, protected chiral building block to incorporate the D-phenylalanine moiety with a defined stereochemistry into a target molecule. This is particularly important in the synthesis of peptidomimetics and other complex organic molecules where stereochemistry dictates biological activity. acs.orgnih.gov

Overview of Research Trajectories for this compound

Current and future research involving this compound and related compounds is proceeding along several promising trajectories. A significant area of focus is the continued exploration of N-formylated peptides as modulators of the immune system. Research into the interactions of N-formylated peptides with FPRs is expanding to understand their roles in various pathological conditions, including inflammation, cancer, and neurodegenerative diseases. mdpi.com For instance, studies on peptides like N-formyl-methionyl-leucyl-phenylalanine have indicated potential neuroprotective and anticonvulsant effects, suggesting a therapeutic avenue for brain disorders. nih.gov This opens up research into how peptides containing this compound might exhibit unique biological activities.

Another major research direction is the development of novel synthetic methodologies that utilize this compound as a chiral precursor. The asymmetric synthesis of non-natural amino acids and peptide analogues remains a vibrant field in organic chemistry. nih.gov Engineered enzymes, such as phenylalanine ammonia (B1221849) lyases, are being developed for the efficient synthesis of D-phenylalanine derivatives, which can then be used to produce N-formylated versions for further synthetic applications. nih.govnih.gov

Furthermore, the incorporation of this compound into therapeutic peptides is a key strategy in drug development. nih.gov The modification of peptide side chains and backbones with unnatural amino acids like D-phenylalanine can lead to improved pharmacokinetic properties, such as enhanced stability and better target affinity. nih.gov As the field of therapeutic peptides continues to grow, the demand for specialized chiral building blocks like this compound is expected to increase, driving further research into its synthesis and applications in creating next-generation pharmaceuticals. nih.govmedchemexpress.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-formamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPXGARCQOSAU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Formyl D Phenylalanine and Its Derivatives

Asymmetric Synthesis Approaches

The cornerstone of producing N-Formyl-D-phenylalanine lies in the efficient and stereoselective synthesis of its precursor, D-phenylalanine. Asymmetric synthesis is paramount to obtaining the desired D-enantiomer, which is crucial for the biological activity of many final products.

Enantioselective Catalytic Hydrogenation Routes for D-Phenylalanine Production

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amino acids like D-phenylalanine. This method typically involves the hydrogenation of a prochiral precursor, such as an N-acyl dehydroamino acid, in the presence of a chiral transition metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed. mdma.ch

A notable large-scale synthesis of a substituted D-phenylalanine derivative utilized an asymmetric hydrogenation of an N-acetyl dehydroamino-acid. The process started from terephthalic dialdehyde (B1249045) and, through several steps, yielded a 4-(hydroxymethyl)-substituted dehydrophenylalanine substrate. The key asymmetric hydrogenation step was performed using a Rhodium catalyst with the chiral ligand (R,R)-Ethyl-DuPhos, achieving high enantiomeric excess. This highlights the industrial applicability of this method for producing D-phenylalanine derivatives.

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. While rhodium complexes are frequently successful for hydrogenating amino acid precursors, ruthenium catalysts like Ru-BINAP have also been used effectively. mdma.ch

Biocatalytic Pathways for D-Amino Acid Synthesis

Biocatalysis has emerged as a highly effective and sustainable alternative for the synthesis of D-amino acids. acs.org These methods utilize enzymes, either isolated or in whole-cell systems, to catalyze stereospecific reactions, often with high yields and enantiomeric purity under mild conditions. acs.orgnih.gov

The development of engineered enzymes through protein engineering has significantly expanded the toolbox for D-phenylalanine synthesis. nih.gov Enzymes such as D-amino acid dehydrogenases (DAADHs), D-amino acid transaminases (DATA), and phenylalanine ammonia-lyases (PALs) are primary targets for engineering to improve their activity, stability, and substrate scope for producing D-phenylalanine and its derivatives. acs.orgnih.gov

Engineered DAADHs can catalyze the reductive amination of phenylpyruvic acid (PPA) to D-phenylalanine with high conversion and enantiomeric excess. nih.gov For instance, a variant of DAADH from Ureibacillus thermosphaericus (UtDAADH) demonstrated superior thermostability and catalytic efficiency for the reductive amination of phenylpyruvate. nih.gov Another engineered DAADH, when used at a preparative scale, yielded D-phenylalanine in 85% yield with an enantiomeric excess greater than 99%. nih.gov

Table 1: Examples of Engineered Enzymes in D-Phenylalanine Production

| Enzyme Type | Origin/Variant | Substrate | Product | Key Findings | Reference |

| D-Amino Acid Dehydrogenase (DAADH) | Ureibacillus thermosphaericus (UtDAADH) | Phenylpyruvic acid | D-Phenylalanine | Superior thermostability and catalytic efficiency. | nih.gov |

| D-Amino Acid Dehydrogenase (DAADH) | Engineered Variant | Phenylpyruvic acid | D-Phenylalanine | 85% yield, >99% ee on a preparative scale. | nih.gov |

| Phenylalanine Ammonia (B1221849) Lyase (PAL) | H359Y Variant | p-Nitrocinnamic acid | D-p-Nitrophenylalanine | >99% ee and 78% conversion in a cascade reaction. | nih.gov |

To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution methods like deracemization and stereoinversion have been developed. These processes can theoretically convert 100% of a racemic mixture or an L-enantiomer into the desired D-enantiomer. acs.org

One effective strategy involves a one-pot stereoinversion of L-amino acids. This can be achieved by coupling an L-amino acid deaminase (LAAD), which converts the L-amino acid to the corresponding α-keto acid, with a D-amino acid dehydrogenase or transaminase that stereoselectively converts the keto acid into the D-amino acid. mdpi.com This approach has been successfully applied to a range of D-arylalanines, including D-phenylalanine derivatives, with excellent enantioselectivity (>98%) and good yields (69–93%) at a preparative scale. mdpi.com

Another innovative approach couples phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization process. This has been used to synthesize substituted D-phenylalanines from inexpensive cinnamic acids in high yield and excellent optical purity. nih.gov The system uses a PAL to produce a mixture of L- and D-phenylalanine derivatives, followed by a stereoselective oxidation of the L-enantiomer and a nonselective reduction to regenerate the racemic amino acid, leading to an accumulation of the D-enantiomer. nih.gov

Table 2: Deracemization and Stereoinversion for D-Phenylalanine Synthesis

| Method | Key Enzymes/Reagents | Starting Material | Product | Outcome | Reference |

| One-pot Stereoinversion | L-amino acid deaminase (LAAD), D-amino acid dehydrogenase | L-Phenylalanine derivatives | D-Phenylalanine derivatives | >98% ee, 69-93% yield | mdpi.com |

| Chemoenzymatic Deracemization | Phenylalanine ammonia lyase (PAL), L-amino acid deaminase (LAAD), Amine borane | Racemic p-NO₂-phenylalanine | D-p-NO₂-phenylalanine | High yield and optical purity | nih.govmdpi.com |

N-Formylation Chemistry

Once D-phenylalanine is obtained with high enantiomeric purity, the final step is the introduction of the formyl group onto the amino function. N-formylation is a common protecting group strategy in peptide synthesis and for the creation of biologically active molecules. nih.gov

Regioselective Formylation of Phenylalanine Precursors

The regioselective N-formylation of D-phenylalanine requires conditions that selectively target the amino group without affecting the carboxylic acid moiety or leading to racemization. A variety of methods have been developed for the N-formylation of amino acids and their esters.

A common and traditional method involves the use of formic acid in combination with acetic anhydride (B1165640). nih.gov However, this can require harsh conditions. Milder and more practical procedures have been developed. One such method uses aqueous 85% formic acid in toluene (B28343) with a Dean-Stark trap to remove water, which proceeds in excellent yields without racemization and requires no special purification. scispace.com

Other efficient protocols include:

Formic acid and a coupling agent: N-formylation of α-amino acids can be achieved in water-containing media using formic acid, a water-soluble peptide coupling additive like an Oxyma derivative, and EDCI. nih.gov This method is effective for C-unprotected amino acids. nih.gov

Peroxide-mediated decarboxylative coupling: A metal-free method uses glyoxylic acid as the formyl source in a reaction mediated by peroxides like TBHP for unprotected amino acid esters. This approach generates only water and carbon dioxide as byproducts. chemrxiv.orgchemrxiv.org

Acyl transfer agents: A simple method for N-formylating amino acid esters involves heating with imidazole (B134444) in DMF, where DMF acts as the formyl donor and imidazole as an acyl transfer agent. This method is scalable and does not cause racemization. acs.org

These methods offer a range of options for the efficient and regioselective N-formylation of D-phenylalanine to produce the target compound, this compound.

Solid-Phase and Solution-Phase Synthetic Strategies for this compound Containing Peptides

The incorporation of this compound into peptides is achieved through either solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SolPPS). Each strategy has distinct advantages and is chosen based on the desired length and complexity of the target peptide.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides and involves building the peptide chain step-by-step while it is anchored to an insoluble polymer resin. mdpi.comspringernature.com The standard approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the N-terminus of the amino acids. mdpi.commdpi.com

A simple and efficient method has been developed for the N-formylation of peptides directly on the solid support. mdpi.comnih.gov In this strategy, the peptide chain is first assembled using standard Fmoc-based SPPS. mdpi.com After the final amino acid is coupled and its Fmoc group is removed, the N-terminal amine of the peptidyl-resin is formylated. This is typically done by incubating the resin with a formylating agent prepared by reacting formic acid with N,N'-dicyclohexylcarbodiimide (DCC). mdpi.comresearchgate.net Performing this reaction overnight at a low temperature (4 °C) has been shown to significantly increase the yield of the formylated peptide compared to room temperature reactions. nih.govresearchgate.net

A key advantage of on-resin formylation is the simplified purification process. Side products, such as dicyclohexylurea, are easily removed by washing the resin, which leads to high-purity products after cleavage from the solid support. nih.gov This method has been successfully applied to produce N-formylated peptides in good yields (70-75%) and high purity. nih.gov

Table 2: General Protocol for On-Resin N-Formylation of Peptides

| Step | Procedure | Reagents/Conditions | Purpose | Source |

|---|---|---|---|---|

| 1 | Peptide Assembly | Standard Fmoc-SPPS | Build the desired peptide sequence on the resin. | mdpi.comnih.gov |

| 2 | Final Fmoc Deprotection | 20% piperidine (B6355638) in DMF | Expose the N-terminal amine for formylation. | mdpi.comnih.gov |

| 3 | N-terminal Formylation | Formic acid, DCC, in diethyl ether; added to peptidyl-resin and incubated overnight at 4 °C. | Add the formyl group to the N-terminus. | mdpi.comnih.govresearchgate.net |

| 4 | Resin Washing | DMF, Diethyl ether | Remove excess reagents and by-products. | nih.gov |

| 5 | Cleavage and Deprotection | TFA/TIS/H₂O (e.g., 95:5:5) | Release the final N-formylated peptide from the resin. | mdpi.comnih.gov |

Solution-Phase Peptide Synthesis (SolPPS)

Solution-phase synthesis involves carrying out all reactions in a homogeneous solution. youtube.com While historically challenging for longer peptides due to purification difficulties after each step, modern advancements have made it a viable and sometimes preferred strategy, particularly for large-scale synthesis of shorter peptides. mdpi.comnih.gov

In a typical SolPPS workflow for a peptide containing this compound, the formylated amino acid would be prepared first and then used as a building block. youtube.com The peptide bond formation is the critical step, requiring a coupling agent to activate the carboxylic acid group of one amino acid (or peptide) to react with the amino group of another. mdpi.com

Recent developments have focused on fast and efficient coupling reagents that generate easily removable by-products. One such reagent is cyclic propylphosphonic anhydride (T3P®). mdpi.com T3P®-mediated coupling reactions are often complete within minutes, produce water-soluble by-products that are easily removed by extraction, and proceed with no epimerization. mdpi.com This method is compatible with both N-Boc and N-Fmoc protected amino acids, offering flexibility in the synthetic design. mdpi.com The this compound unit would be coupled to the N-terminus of a growing peptide chain in the final coupling step of the synthesis.

Enzymatic Transformations and Biocatalytic Systems Involving N Formyl D Phenylalanine

Substrate Specificity and Hydrolysis Mechanisms of Amidohydrolase Superfamily Enzymes

The amidohydrolase superfamily is a large and diverse group of enzymes that catalyze the hydrolysis of a wide range of amide and ester bonds. nih.gov Within this superfamily, N-acyl-D-amino acid deacetylases are of particular interest for their ability to act on derivatives of D-amino acids.

N-Acyl-D-amino Acid Deacetylase Activity with Phenylalanine Derivatives

Research into the substrate specificity of amidohydrolase superfamily enzymes has revealed activity towards N-acylated derivatives of D-phenylalanine. While specific kinetic data for N-Formyl-D-phenylalanine is not extensively detailed in the available literature, studies on the closely related compound, N-acetyl-D-phenylalanine, provide significant insights.

One such enzyme, isolated from Streptomyces coelicolor and designated as Sco4986, has been shown to preferentially hydrolyze N-acyl derivatives of hydrophobic D-amino acids. nih.gov Notably, N-acetyl-D-phenylalanine is a preferred substrate for this enzyme. nih.gov The activity of these enzymes is generally determined by monitoring the release of the free D-amino acid. nih.gov

The substrate scope of these enzymes is a key area of investigation. For instance, studies on various amidohydrolases have utilized substrate libraries containing a wide array of N-acyl-D-amino acids to determine their substrate profiles. nih.gov This systematic approach allows for the identification of enzymes with potential applications in the production of enantiomerically pure D-amino acids.

Table 1: Substrate Specificity of Selected Amidohydrolase Superfamily Enzymes

| Enzyme Source | Preferred Substrates | Reference |

| Streptomyces coelicolor (Sco4986) | N-acetyl-D-phenylalanine, N-acetyl-D-tryptophan | nih.gov |

| Gluconobacter oxydans (Gox1177) | N-acetyl-D-leucine, N-acetyl-D-tryptophan | nih.gov |

| Bordetella bronchiseptica (Bb3285) | N-formyl-D-glutamate, N-acetyl-D-glutamate | nih.gov |

This table is generated based on available research findings and illustrates the diverse substrate preferences within the amidohydrolase superfamily.

Active Site Analysis and Catalytic Mechanisms

The catalytic mechanism of N-acyl-D-amino acid deacetylases within the amidohydrolase superfamily typically involves a metal-dependent hydrolysis of the amide bond. The active site contains a binuclear metal center, which activates a water molecule for nucleophilic attack on the carbonyl carbon of the acyl group.

Structural studies of these enzymes, often through X-ray crystallography, have been crucial in elucidating the basis of their substrate specificity. For example, the structure of a D-amino-acid amidase from Ochrobactrum anthropi SV3, when complexed with L-phenylalanine and L-phenylalanine amide, has provided insights into its D-stereospecificity. nih.gov Three key structural factors were identified: a hydrophobic cavity that accommodates the substrate's side chain, the spatial arrangement of specific residues (Gln310 and Glu114) that fix the amino nitrogen atom of the substrate, and the presence of two cavities that position the carboxyl/amide group appropriately for catalysis. nih.gov

While this specific study was on a D-amino-acid amidase rather than a deacetylase, the principles of substrate recognition in the active site are broadly applicable across the amidohydrolase superfamily. The hydrophobic nature of the phenylalanine side chain is a critical determinant for binding in the active sites of enzymes like Sco4986, which show a preference for hydrophobic D-amino acid derivatives. nih.gov

Application of Peptide Deformylases in N-Formyl Amino Acid Processing

Peptide deformylases (PDFs) are metalloenzymes that play an essential role in bacterial protein synthesis by removing the formyl group from the N-terminal methionine of nascent polypeptide chains. wikipedia.orgnih.govnih.gov This deformylation activity has been harnessed for biocatalytic applications, including the processing of N-formyl amino acids like this compound.

Enantioselective Deformylation and Formylation Reactions

A significant application of peptide deformylases is in the enantioselective synthesis of amino acid derivatives. Research has demonstrated that E. coli peptide deformylase (EcPDF) can be employed as a biocatalyst for the kinetic resolution of N-formylated α-amino acids. This enzyme exhibits high enantioselectivity, making it a valuable tool for producing enantiomerically pure amino acids.

The enantioselectivity of EcPDF is highlighted by its ability to resolve racemic mixtures of N-formylated amino acids with a high enantiomeric ratio (E ratio > 500). This means the enzyme preferentially hydrolyzes one enantiomer, leaving the other unreacted and thus separated.

Interestingly, the reverse reaction, enantioselective formylation, has also been successfully demonstrated. For instance, EcPDF can catalyze the formylation of α-aminonitriles to produce (S)-N-formyl-phenylalanine nitrile with an enantiomeric excess of over 99.5%.

Biocatalytic Resolution of N-Formylated Amino Acids

The high enantioselectivity of peptide deformylases makes them ideal candidates for the biocatalytic resolution of racemic mixtures of N-formylated amino acids. This process is a cornerstone of producing optically pure D- or L-amino acids, which are valuable chiral building blocks in the pharmaceutical and chemical industries.

The resolution process involves the selective deformylation of one enantiomer from a racemic mixture of N-formyl amino acids. For example, when a racemic mixture of N-formyl-phenylalanine is treated with a peptide deformylase, the enzyme will preferentially hydrolyze the L-enantiomer, leaving the this compound intact. The resulting mixture of the free L-amino acid and the N-formylated D-amino acid can then be separated.

Table 2: Biocatalytic Applications of E. coli Peptide Deformylase (EcPDF)

| Reaction Type | Substrate(s) | Product(s) | Enantioselectivity | Reference |

| Deformylation | Racemic N-formyl-α-amino acids | L-amino acid + N-formyl-D-amino acid | E ratio > 500 | |

| Formylation | α-aminonitriles | (S)-N-formyl-phenylalanine nitrile | >99.5% ee |

This table summarizes the demonstrated biocatalytic potential of EcPDF in processing N-formylated compounds.

Advanced Analytical Characterization and Quantification of N Formyl D Phenylalanine

Chiral Separation Techniques

The separation of enantiomers is a critical step in the analysis of N-Formyl-D-phenylalanine. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography (GC) are powerful techniques employed for this purpose, often utilizing chiral stationary phases (CSPs) to achieve effective resolution.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with Chiral Stationary Phases

HPLC and UHPLC are the most widely used techniques for the enantiomeric separation of amino acids and their derivatives. The choice of the chiral stationary phase is paramount for successful separation. While direct HPLC analysis of this compound is not extensively documented, insights can be drawn from the successful separation of the closely related D- and L-phenylalanine enantiomers.

Several types of CSPs have proven effective for resolving phenylalanine enantiomers and would be primary candidates for the separation of this compound and its L-counterpart. These include:

Macrocyclic Glycopeptide-Based CSPs: Columns such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective for the direct analysis of underivatized amino acids. sigmaaldrich.comnih.gov They operate in various modes, including reversed-phase, normal-phase, and polar organic modes, offering flexibility in method development. nih.gov The D-enantiomer is typically more strongly retained on these phases. sigmaaldrich.com

Cyclodextrin-Based CSPs: β-cyclodextrin and its derivatives are another class of CSPs used for the chiral separation of amino acids. researchgate.net The separation mechanism involves the formation of inclusion complexes between the analyte and the cyclodextrin (B1172386) cavity.

Crown Ether-Based CSPs: Chiral crown ether-based columns, such as CROWNPAK CR(+), have demonstrated excellent resolution for phenylalanine enantiomers, particularly when using an acidic mobile phase. sigmaaldrich.com

Covalent Organic Framework (COF) Membranes: Emerging research has shown the potential of chiral COF membranes for the enantioseparation of amino acids, including N-Fmoc-protected lysine (B10760008) derivatives, suggesting a possible application for N-formylated amino acids. researchgate.net

The development of a successful HPLC or UHPLC method for this compound would involve screening these different CSPs and optimizing mobile phase conditions, such as the organic modifier, pH, and additives, to achieve baseline separation of the enantiomers.

Table 1: Potential Chiral Stationary Phases for HPLC/UHPLC Separation of this compound Enantiomers

| Chiral Stationary Phase Type | Common Selector | Separation Principle | Potential Applicability for this compound |

| Macrocyclic Glycopeptide | Teicoplanin | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and steric hindrance. | High |

| Cyclodextrin-Based | β-cyclodextrin | Inclusion complexation within the chiral cavity. | Moderate to High |

| Crown Ether-Based | Chiral Crown Ether | Complexation with the primary amine group. | Moderate (may require de-formylation) |

| Covalent Organic Framework | Chiral Dopant-Induced | Size exclusion, diffusion rate differences, and specific binding interactions. | Emerging/Potential |

Gas Chromatography (GC) for Enantioseparation

Gas chromatography can also be employed for the enantioseparation of amino acids, typically after a derivatization step to increase their volatility. For this compound, a two-step derivatization process would likely be necessary. sigmaaldrich.com First, the carboxylic acid group would be esterified, for example, through methylation. Subsequently, if the formyl group were to be removed or replaced, the resulting free amino group could be acylated. sigmaaldrich.com

The derivatized enantiomers can then be separated on a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., CHIRALDEX G-TA). sigmaaldrich.com An advantage of GC-based methods is their high sensitivity and the potential for enantioreversal by using different derivatizing agents, which can be beneficial for accurately quantifying a trace enantiomer in the presence of an abundant one. sigmaaldrich.com However, the derivatization steps add complexity to the sample preparation and must be carefully controlled to prevent racemization.

Mass Spectrometry and Hyphenated Techniques

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), provides high sensitivity and selectivity for the quantification of this compound.

Tandem Mass Spectrometry (MS/MS) for Sensitive Quantification

Tandem mass spectrometry (MS/MS) is a powerful tool for the sensitive and specific quantification of amino acids and their derivatives from complex matrices. nih.govmdpi.com In an MS/MS experiment, a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and reduces interferences.

For this compound, a precursor ion would be generated, likely the protonated molecule [M+H]⁺ in positive ion mode. Fragmentation would likely involve the loss of the formyl group, water, or other characteristic fragments. A study on N-formyl-L-methionine utilized LC-MS/MS for its detection, indicating the feasibility of this approach for N-formylated amino acids. nih.gov The development of a robust MS/MS method requires careful optimization of instrument parameters, including collision energy, to maximize the signal of specific product ions.

Isotope-Labeling for Quantitative Analysis

Isotope dilution mass spectrometry is the gold standard for accurate quantification. This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. For this compound, a suitable internal standard would be, for example, this compound labeled with deuterium (B1214612) (D) or carbon-13 (¹³C). medchemexpress.comnih.govisotope.comisotope.com

Since the stable isotope-labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio corrects for variations in sample preparation, chromatographic retention, and ionization. nih.gov While commercially available labeled this compound is not common, labeled phenylalanine is available and could potentially be formylated to produce the required standard. medchemexpress.comisotope.comisotope.com

Derivatization Strategies for Enhanced Detection and Chiral Analysis

Derivatization can be employed to enhance the detectability of this compound and to facilitate its chiral separation on achiral columns. nih.gov

For fluorescence detection, which offers high sensitivity, the carboxyl group of this compound could be reacted with a fluorescent labeling reagent. However, many common derivatizing agents for amino acids, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC), target the primary or secondary amine group. nih.gov Since the amino group in this compound is already blocked by the formyl group, these reagents would not be directly applicable unless the formyl group is first removed.

An alternative approach is to use a chiral derivatizing agent. This involves reacting the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard, achiral HPLC column. nih.gov This "indirect" method of chiral separation can be very effective. A variety of chiral derivatizing agents are available that react with carboxylic acids, which would be the target functional group in this compound.

For GC analysis, as mentioned earlier, derivatization is essential to increase volatility. A typical strategy involves esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com For this compound, the esterification step would be the primary focus.

Table 2: Summary of Analytical Techniques for this compound

| Technique | Key Aspect | Advantages | Considerations |

| HPLC/UHPLC | Chiral Stationary Phases (CSPs) | Direct analysis possible, wide variety of CSPs available. | Method development can be time-consuming. |

| GC | Derivatization & Chiral Column | High sensitivity, potential for enantioreversal. | Derivatization adds complexity and potential for racemization. |

| MS/MS | Selected Reaction Monitoring (SRM) | High sensitivity and selectivity, suitable for complex matrices. | Requires specialized instrumentation and method optimization. |

| Isotope Dilution | Stable Isotope-Labeled Standard | Gold standard for accuracy and precision. | Availability and cost of labeled standards. |

| Derivatization | Enhanced Detection/Chiral Separation | Increased sensitivity (fluorescence), allows use of achiral columns. | Additional sample preparation steps, potential for side reactions. |

Spectroscopic and Potentiometric Characterization of Metal Complexes with Phenylalanine Derivatives

The interaction of metal ions with amino acids and their derivatives, such as this compound, is of significant interest due to their biological relevance and potential applications in various fields. Spectroscopic and potentiometric techniques are powerful tools for elucidating the structure, stability, and stoichiometry of the resulting metal complexes in solution.

Spectroscopic methods, including infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, provide insights into the coordination environment of the metal ion and the functional groups of the ligand involved in complexation. Potentiometric titrations, on the other hand, are employed to determine the stability constants of the complexes, offering a quantitative measure of the strength of the metal-ligand interactions.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is instrumental in identifying the binding sites of a ligand involved in metal complex formation. Changes in the vibrational frequencies of the functional groups of the phenylalanine derivative upon coordination with a metal ion can be observed.

In the case of phenylalanine complexes, the primary sites of interaction are the carboxylate (-COO⁻) and amino (-NH₂) groups. The IR spectra of these complexes typically show significant shifts in the characteristic absorption bands of these groups compared to the free ligand.

For instance, studies on metal complexes of phenylalanine have shown that the asymmetrical and symmetrical stretching vibrations of the carboxylate group are shifted to higher wavenumbers upon complexation with trivalent lanthanide ions like Eu³⁺ and Tb³⁺. researchgate.net This indicates the participation of the carboxylate group in the coordination bond. researchgate.net Similarly, the N-H stretching vibration of the amino group is also observed to shift, confirming its involvement in complex formation. uvt.ro

The table below summarizes typical IR frequency shifts observed in the formation of metal complexes with phenylalanine, which can be extrapolated to understand the behavior of its N-formyl derivative.

| Functional Group | Free Ligand (Phenylalanine) Wavenumber (cm⁻¹) | Complexed Phenylalanine Wavenumber (cm⁻¹) | Inference |

| Carboxylate (asymmetric stretch) | ~1565 | Shifted to higher wavenumbers | Coordination via carboxylate group researchgate.net |

| Carboxylate (symmetric stretch) | ~1410 | Shifted to higher wavenumbers | Coordination via carboxylate group researchgate.net |

| N-H Stretch | ~3082 - 3176 | Shifted | Involvement of the amino group in complexation uvt.ro |

| C=O Stretch | Varies | Shifted | Involvement of the carboxylic group in covalent bonding with the metal ion uvt.ro |

This data is based on studies of phenylalanine and may serve as a reference for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

UV-Vis spectroscopy is another valuable tool for characterizing metal complexes. The formation of a complex can lead to shifts in the absorption bands of the ligand, particularly those arising from π→π* and n→π* transitions.

For example, in the UV spectrum of histidine, a band attributed to the π→π* transition is shifted upon complexation with copper(II). uvt.ro A similar shift is observed for the n→π* transition of the C=O bond, confirming the covalent nature of the metal-ligand bond. uvt.ro Studies on Cu(II) complexes with L-phenylalanine and D,L-tryptophan have established optimum conditions for complex formation at a specific pH and wavelength, demonstrating the utility of UV-Vis spectroscopy in monitoring these reactions.

Potentiometric Titration and Stability Constants

Potentiometric titration is a widely used method to determine the stability constants of metal complexes in solution. This technique involves monitoring the pH of a solution containing the ligand and the metal ion as a titrant (usually a strong base) is added. The resulting titration curves can be used to calculate the formation constants of the complexes.

Studies on the complex formation of Ni(II) with adenine (B156593) and various L-amino acids, including phenylalanine, have shown the formation of both binary (metal-ligand) and ternary (metal-ligand-ligand) complexes. nih.gov The stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand. For instance, the stability of ternary Ni(II) complexes with adenine and different amino acids varies, with the Ni(II):Ade:L-Phe complex being the weakest among those studied. nih.gov

The Irving-Rossotti method is a common approach used to calculate proton-ligand and metal-ligand stability constants from potentiometric data. rjpbcs.com

The table below presents representative stability constant (log K) values for some transition metal complexes with phenylalanine, illustrating the relative stability of these complexes.

| Metal Ion | Ligand | log K₁ | log K₂ | Method |

| Ni(II) | Phenylalanine | 5.13 | 4.47 | Potentiometry |

| Co(II) | Phenylalanine | 4.45 | 3.85 | Potentiometry |

| Mn(II) | Phenylalanine | 3.00 | - | Potentiometry |

Data sourced from studies on L-phenylalanine and serves as a comparative reference. researchgate.net

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can also be determined from potentiometric data at different temperatures, providing further insight into the complexation reaction. researchgate.net

Molecular Recognition and Interaction Studies of N Formyl D Phenylalanine Motifs

Conformational Analysis and Backbone-Side Chain Interactions in Phenylalanine-Containing Model Systems

In model systems like N-acetyl-phenylalanine-N-methylamide, the side chain can influence the stability of backbone conformations through various interactions, including steric hindrance and weak attractive forces like N-H···π interactions between the peptide backbone's amide protons and the aromatic ring of the phenylalanine side chain. nih.gov Computational studies on constrained analogues of phenylalanine, where the side chain is part of a cyclic structure, have demonstrated that fixing the orientation of the phenyl group severely restricts the available conformational space for the peptide backbone. nih.gov This highlights the significant role of the side chain in dictating the accessible φ and ψ angles.

The introduction of a formyl group at the N-terminus and the D-configuration of the alpha-carbon in N-Formyl-D-phenylalanine further influence these conformational preferences. The formyl group can participate in hydrogen bonding, acting as a hydrogen bond acceptor, which can stabilize specific turn or helical structures. The D-amino acid configuration inherently favors regions of the Ramachandran plot that are less populated by L-amino acids. For instance, D-amino acids are often found in type II' β-turns, which can nucleate the formation of β-hairpin structures. researchgate.net

Studies on phenylalanine derivatives show that substitutions at the alpha and beta carbons can significantly alter the conformational landscape. nih.gov While specific conformational analysis data for this compound is not extensively documented in the reviewed literature, the principles derived from related model systems suggest a unique conformational profile. This profile is governed by a combination of the steric bulk of the phenyl group, the hydrogen bonding potential of the formyl group, and the inherent propensity of the D-amino acid to adopt specific backbone torsion angles.

| Interaction Type | Description | Impact on Conformation |

|---|---|---|

| Steric Hindrance | Repulsive forces between the bulky benzyl (B1604629) side chain and the peptide backbone or other residues. | Restricts the rotational freedom around the φ, ψ, and χ torsion angles, limiting the accessible conformational space. |

| N-H···π Interactions | A weak hydrogen bond between a backbone amide proton and the electron-rich aromatic ring of the phenylalanine side chain. nih.gov | Can stabilize specific folded conformations, influencing the relative populations of different rotamers. nih.gov |

| Backbone-Backbone Hydrogen Bonds | Hydrogen bonds between the amide protons and carbonyl oxygens of the peptide backbone. | Drives the formation of secondary structures like helices and sheets. The D-configuration can favor specific turn types. researchgate.net |

| Side Chain-Solvent Interactions | Interactions between the hydrophobic benzyl group and the surrounding solvent molecules. | In aqueous environments, hydrophobic collapse can drive the burial of the phenylalanine side chain within the peptide or protein core. |

Stereochemical Influences on Molecular Binding in Formylated Peptide Systems

The stereochemistry of amino acid residues within a peptide is a critical determinant of its interaction with biological targets. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter the peptide's three-dimensional structure, proteolytic stability, and binding affinity for receptors. rsc.orgnih.gov

In the context of formylated peptides, which are potent chemoattractants for immune cells, both the N-formyl group and the stereochemistry of the constituent amino acids play pivotal roles in receptor recognition and activation. nih.govmdpi.com The N-formyl group is often essential for binding to formyl peptide receptors (FPRs). nih.gov Cryo-electron microscopy structures of human FPR1 have revealed a specific binding pocket that recognizes the N-formyl group, highlighting its importance in initiating the immune response. nih.gov

The incorporation of D-amino acids into peptide sequences can lead to analogues with altered biological activity profiles, including enhanced stability and receptor antagonism. For example, studies on pentapeptide antagonists of the formyl-peptide receptor, such as derivatives of X-Phe-D-Leu-Phe-D-Leu-Phe (where X is a bulky N-terminal group), demonstrate the importance of D-amino acid residues in achieving antagonist properties. nih.gov The presence of D-leucine in these sequences is crucial for their ability to inhibit neutrophil activation. nih.gov

The differential interaction of enantiomers is also evident in simpler systems. For instance, chiral polyaniline has been shown to electrochemically recognize and discriminate between D- and L-phenylalanine. researchgate.net This principle of chiral recognition underscores the sensitivity of molecular interactions to the stereochemical configuration of the binding partners.

| Peptide System | Modification | Observed Effect | Reference |

|---|---|---|---|

| X-Phe-D-Leu-Phe-D-Leu-Z Analogues | Incorporation of D-Leucine | Confers antagonist activity at the formyl-peptide receptor. nih.gov | nih.gov |

| [KIGAKI]3-NH2 | Single D-amino acid substitutions | Suppresses or slows down aggregation into amyloid-like fibrils. nih.gov | nih.gov |

| Bioactive Helical Peptides | Replacement of L-amino acids with D-amino acids | Can dramatically increase potency due to enhanced proteolytic stability. nih.gov | nih.gov |

| Peptide Hydrogelators | Use of D-amino acids | Enhances proteolytic resistance and in vivo stability. nih.gov | nih.gov |

Design Principles for this compound-Containing Ligands and Chemical Probes

The design of peptide-based ligands and chemical probes that incorporate this compound leverages several key principles to achieve desired properties such as enhanced stability, target selectivity, and specific functionality. The inclusion of a D-amino acid like D-phenylalanine is a well-established strategy to increase the resistance of peptides to proteolytic degradation by endogenous enzymes, thereby extending their biological half-life. rsc.orgnih.gov

A primary consideration in ligand design is the three-dimensional arrangement of the pharmacophore, which consists of the essential functional groups required for binding to a biological target. nih.gov For this compound-containing ligands targeting formyl peptide receptors (FPRs), the N-formyl group and the aromatic side chain of D-phenylalanine are critical components of the pharmacophore. The design process often involves computational modeling to predict the conformation of the peptide and its interaction with the receptor binding site. nih.gov

The synthesis of N-formylated peptides can be achieved through various methods, including on-resin N-formylation directly after solid-phase peptide synthesis. researchgate.netchemistryviews.orgnih.gov This technique allows for the efficient and site-specific introduction of the formyl group at the N-terminus or on the side chain of lysine (B10760008) residues. researchgate.netchemistryviews.orgnih.gov

For the development of chemical probes, a moiety for detection or imaging is often attached to the peptide scaffold. This can be a fluorescent dye, a radioactive isotope, or an affinity tag. A common strategy is to attach the probe via a linker to a non-essential part of the peptide to minimize interference with receptor binding. biocat.com The use of "click chemistry," a set of biocompatible and highly efficient reactions, is a popular method for conjugating probes to peptides.

General guidelines for designing peptide ligands also include considerations for solubility and purification. It is advisable to maintain a balance between hydrophobic and hydrophilic residues to ensure solubility in aqueous buffers. biocat.com Typically, a peptide should have at least one charged residue for every five amino acids to prevent aggregation and improve handling. biocat.com

| Design Principle | Objective | Example Application |

|---|---|---|

| Incorporation of D-Amino Acids | Increase proteolytic stability and prolong half-life. rsc.orgnih.gov | Designing long-lasting peptide therapeutics. |

| Conformational Constraint | Stabilize a specific bioactive conformation. | Cyclization of a peptide or incorporation of rigid amino acid analogues. nih.gov |

| Pharmacophore Mapping | Identify and orient key functional groups for optimal receptor binding. nih.gov | Development of selective agonists or antagonists for G protein-coupled receptors. |

| On-Resin Formylation | Efficient and specific introduction of the N-formyl group. researchgate.netchemistryviews.orgnih.gov | Synthesis of ligands for formyl peptide receptors. |

| Attachment of Probes | Enable detection, imaging, or affinity purification. | Conjugation of a fluorophore to a peptide for use in fluorescence microscopy. biocat.com |

Host-Guest Complexation with this compound Derivatives

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules used to encapsulate a variety of guest molecules, including amino acids and their derivatives. oatext.comuc.ptuc.pt The formation of these inclusion complexes can alter the physicochemical properties of the guest, such as its solubility, stability, and bioavailability. oatext.comnih.gov

The interaction between cyclodextrins and amino acids is driven by a combination of forces, including hydrophobic interactions between the guest's nonpolar moieties and the CD cavity, as well as van der Waals forces and potentially hydrogen bonding. nih.gov The stoichiometry of these complexes is often 1:1, and the stability of the complex is quantified by a stability constant (Kst). nih.gov

For phenylalanine derivatives, the aromatic phenyl ring is the primary site of interaction with the hydrophobic cavity of the cyclodextrin (B1172386). The stereochemistry of the amino acid can influence the geometry and stability of the inclusion complex. While specific studies on the complexation of this compound with cyclodextrins are not detailed in the provided search results, the principles governing the inclusion of similar molecules can be applied.

It is expected that the phenyl group of this compound would be encapsulated within the cyclodextrin cavity. The N-formyl group and the carboxyl group, being more polar, would likely be positioned near the rim of the cyclodextrin, where they can interact with the hydroxyl groups of the host or the surrounding water molecules. The D-configuration of the chiral center would influence the precise orientation of the guest molecule within the host cavity, potentially leading to different stability constants compared to the L-enantiomer.

The formation of such host-guest complexes could be a valuable strategy for the formulation and delivery of this compound-containing peptides, potentially enhancing their solubility and protecting them from degradation.

| Cyclodextrin Type | Number of Glucopyranose Units | Cavity Diameter (Å) | Key Characteristics |

|---|---|---|---|

| α-Cyclodextrin | 6 | 4.7 - 5.3 | Smaller cavity, suitable for encapsulating smaller guest molecules. oatext.com |

| β-Cyclodextrin | 7 | 6.0 - 6.5 | Most commonly used due to its cavity size being suitable for many drug molecules, including those with aromatic rings. oatext.com |

| γ-Cyclodextrin | 8 | 7.5 - 8.3 | Larger cavity, can accommodate larger guest molecules or form complexes with more than one guest. oatext.com |

Computational and Theoretical Chemistry Studies on N Formyl D Phenylalanine Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetics of N-formyl-D-phenylalanine systems. These methods, rooted in solving the Schrödinger equation, provide detailed information about molecular orbitals, electron distribution, and the energies of different electronic states. youtube.com

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most common quantum mechanical methods employed for these investigations. gelisim.edu.trresearchgate.net DFT, in particular, has become a popular choice due to its balance of computational cost and accuracy. gelisim.edu.tr It calculates the electron distribution directly, rather than the more complex wave function. youtube.comgelisim.edu.tr The B3LYP functional is a widely used hybrid functional within DFT that often yields results in good agreement with experimental data. gelisim.edu.trresearchgate.net

Key outputs from these calculations include:

Electronic State Energies: Determination of the ground state and excited state energies. youtube.comnih.gov

Oscillator Strengths: Prediction of the intensity of electronic transitions, which is crucial for interpreting UV-Visible absorption spectra. nih.gov

Transition Dipole Moments: Calculation of the components of the transition dipole moment, providing further detail on the nature of electronic transitions. nih.gov

Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity and the nature of electronic transitions, such as charge transfer character. researchgate.netnih.gov

For instance, studies on similar donor-acceptor systems have shown that the long-wavelength absorption bands can be a result of multiple electronic transitions. nih.gov These calculations can differentiate between transitions with and without charge transfer character, where electron density is moved from a donor part of the molecule to an acceptor part. nih.gov

Ab Initio and Density Functional Theory (DFT) Conformational Analysis

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound explores the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. gelisim.edu.tr Both ab initio and DFT methods are powerful tools for this purpose, allowing for the mapping of the potential energy surface (PES) and the identification of stable conformers. gelisim.edu.trresearchgate.netresearchgate.net

These calculations typically involve optimizing the geometry of various starting structures to find the local and global energy minima on the PES. gelisim.edu.trresearchgate.net The relative energies of these minima determine the most stable conformations of the molecule. gelisim.edu.trresearchgate.net

Analysis of Intramolecular Hydrogen Bonding and Conformational Minima

Intramolecular hydrogen bonds play a significant role in stabilizing specific conformations of this compound and its analogs. scirp.orgnih.govnih.gov These non-covalent interactions occur when a hydrogen atom is shared between two electronegative atoms within the same molecule, such as the amide C=O group and the carboxyl O-H group. nih.gov

Computational studies can precisely identify and characterize these hydrogen bonds. For example, in N-acetylproline, a related N-acylated amino acid, an intramolecular hydrogen bond is observed between the amide C=O and the carboxyl O-H in the trans-anti configuration. nih.gov This interaction significantly stabilizes this conformer. nih.gov Similarly, in crystal structures of N-formyl-L-methionyl-L-phenylalanine, a very short O-H···O hydrogen bond is observed between the carboxyl OH and the N-acyl oxygen atom. nih.gov

The analysis of the Ramachandran plot, which maps the allowed torsional angles (phi, ψ) of the peptide backbone, is a standard method to describe the conformational space. researchgate.net DFT calculations have been used to explore the full conformational space of N-acetylated amino acids, identifying numerous distinct minima on the potential energy hypersurface. researchgate.net The relative stabilities of these conformers are influenced by a combination of factors, including intramolecular hydrogen bonding and sidechain-backbone interactions. researchgate.net

| Interaction Type | Description | Significance |

|---|---|---|

| O-H···O Hydrogen Bond | Between the carboxyl OH and the N-acyl oxygen. nih.gov | Major stabilizing factor for certain conformers. nih.gov |

| Sidechain-Backbone Interactions | Interactions between the phenyl side chain and the peptide backbone. researchgate.net | Influences the relative stability of different conformers. researchgate.net |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds that can contribute to the stabilization of beta-sheet structures. nih.gov | Contributes to the overall stability of the crystal structure. nih.gov |

Solvation Effects on Conformational Equilibrium

The surrounding solvent can have a profound impact on the conformational equilibrium of a molecule. scirp.orgupc.edu Computational studies often employ continuum solvation models or explicit solvent molecules to account for these effects. scirp.orgupc.edu

Generally, solvation tends to stabilize the various conformations of a molecule relative to the gas phase. scirp.org This stabilization can lead to smaller energy differences between conformers in solution compared to the gas phase. scirp.org For instance, in studies of β-amino acids, solvation was found to provide substantial stabilization, with a mean deviation of about 22.9 ± 2.5 kJ/mol for β² structures and 11.2 ± 1.9 kJ/mol for β³ structures. scirp.org

The nature of the solvent is also critical. In hydrogen-bond accepting solvents like DMSO or water, the formation of intramolecular hydrogen bonds can be disrupted as the solute forms intermolecular hydrogen bonds with the solvent. nih.govresearchgate.net For N-acetylproline, the abundance of the anti-conformer, which is stabilized by an intramolecular hydrogen bond, is significantly higher in a weakly hydrogen-bonding solvent like acetonitrile (B52724) (~65%) compared to water or DMSO (~20%). nih.govresearchgate.net This demonstrates the competition between intra- and intermolecular interactions in determining the preferred conformation. nih.gov

| Solvent | Hydrogen Bonding Capacity | Observed Anti-Conformer Abundance | Primary Interaction |

|---|---|---|---|

| Acetonitrile | Weakly hydrogen-bond accepting researchgate.net | ~60% researchgate.net | Intramolecular hydrogen bond researchgate.net |

| DMSO | Hydrogen-bond accepting nih.gov | ~20% nih.gov | Intermolecular hydrogen bond with solvent nih.gov |

| Water | Hydrogen-bond accepting nih.gov | ~20% nih.gov | Intermolecular hydrogen bond with solvent nih.gov |

Molecular Dynamics Simulations of N-Formyl Amino Acid and Peptide Analogs

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the time-dependent behavior of molecules. bonvinlab.org By integrating Newton's laws of motion, MD simulations generate a trajectory that describes the positions and velocities of atoms over time, offering insights into conformational changes, folding processes, and intermolecular interactions. bonvinlab.org

MD simulations have been successfully applied to study peptides containing unnatural amino acids. nih.gov These simulations can reveal how the substitution of a natural amino acid with a modified one affects the conformational flexibility and hydrogen-bonding patterns of the peptide. nih.gov For example, simulations of a peptide containing the unnatural amino acid Hao in chloroform (B151607) showed the formation of a β-sheet-like hydrogen-bonded dimer, which was consistent with experimental NMR data. nih.gov The addition of methanol (B129727) to the simulation destabilized this β-sheet, also in agreement with experiments. nih.gov

These simulations are crucial for understanding the stability of secondary and supersecondary structures. nih.gov Studies on N-terminal peptides have shown that relatively short peptides are often unstable in solution, but certain structural motifs, like a hydrophobic α-helix, can exhibit significant stability. nih.gov MD simulations can also be used to investigate the role of specific structural units as folding nuclei, where the rest of the peptide chain can assemble. nih.gov

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly quantum chemical calculations, are invaluable for predicting and interpreting spectroscopic properties. researchgate.netnih.gov By calculating electronic and vibrational energy levels, these models can simulate spectra that can be compared directly with experimental data from techniques like FTIR and Raman spectroscopy. researchgate.net

For L-phenylalanine, a closely related compound, DFT and HF calculations with basis sets such as 6-31G(d,p) have been used to perform a complete vibrational assignment of the molecule in both monomer and dimer states. researchgate.net The calculated vibrational frequencies, after appropriate scaling, are often in good agreement with the experimental data. researchgate.net

Advanced Applications of N Formyl D Phenylalanine in Chemical Biology and Materials Science

Utilization as a Chiral Synthon for High-Value Chemicals and Pharmaceuticals

The D-enantiomer of phenylalanine is a crucial chiral building block, or synthon, for numerous active pharmaceutical ingredients (APIs) and high-value chemicals. acs.orgnih.gov Its incorporation into drug molecules can confer specific therapeutic properties and enhance resistance to enzymatic degradation within the body. nih.gov N-Formyl-D-phenylalanine serves as a protected and readily available form of this synthon, facilitating its use in complex synthetic pathways.

Biocatalytic methods have become powerful tools for producing D-phenylalanine derivatives with high optical purity. acs.org Engineered enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs) and D-amino acid dehydrogenases, are employed in asymmetric synthesis to produce these valuable compounds from accessible prochiral starting materials. acs.org For instance, a one-pot chemoenzymatic cascade has been developed that combines the amination of cinnamic acids using a PAL with a deracemization process. This system effectively converts the initially formed L-amino acid into the desired D-enantiomer, resulting in high yields and excellent enantiomeric excess of D-phenylalanine derivatives. nih.govnih.gov

The resulting D-phenylalanine synthons are integral to a range of pharmaceuticals.

| Pharmaceutical Agent | Therapeutic Class | Role of D-Phenylalanine |

|---|---|---|

| Nateglinide | Antidiabetic | Forms the core chiral structure essential for its insulin-secreting activity. nih.gov |

| PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone) | Anticoagulant (Thrombin Inhibitor) | The N-terminal D-phenylalanine residue contributes to the peptide's resistance to enzymatic hydrolysis and its specific binding to thrombin. nih.gov |

| Macrolide Antibiotics | Antibiotic | Incorporated as a key chiral structural fragment in various natural product antibiotics. nih.gov |

Incorporation into Synthetic Peptides and Peptidomimetics

The unique properties of this compound make it a valuable component in the design and synthesis of peptides and peptidomimetics with tailored functions.

Role in Non-Ribosomal Peptide Synthesis Models

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs), not by the ribosome. wikipedia.orguzh.ch A key feature of NRPs is their structural diversity, which includes the incorporation of non-proteinogenic amino acids (like D-amino acids), cyclization, and various modifications such as N-methylation and N-formylation. wikipedia.orgnih.gov

N-formylation is a common modification found at the N-terminus of NRPs, often occurring in the "initiation module" of the NRPS assembly line. nih.gov This formyl group acts as a protective cap, preventing unwanted reactions during the stepwise assembly of the peptide chain. nih.gov The formylation is catalyzed by a specific formylation (F) domain within the NRPS machinery, which transfers a formyl group to the first amino acid after it has been loaded onto the enzyme complex. nih.gov The presence of N-formyl-D-amino acids in natural products like linear gramicidin (B1672133) highlights the importance of this modification in creating stable and biologically active peptides. nih.gov Studying the incorporation of this compound in synthetic systems provides a model for understanding these natural biosynthetic pathways.

N-Terminal Derivatization Strategies for Peptide Libraries

In proteomics and drug discovery, peptide libraries are synthesized to screen for specific biological activities. Chemical derivatization of these peptides is a key strategy to improve their analytical detection and to create novel functionalities. irb.hr N-terminal derivatization, in particular, can simplify complex tandem mass spectra, making peptide sequencing more reliable. irb.hrresearchgate.net

Formylation of the N-terminus is an effective and inexpensive method for peptide modification. mdpi.com The reaction can be performed efficiently on a solid support after the peptide chain has been assembled, using formic acid activated with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com This strategy produces N-formylated peptides that can exhibit distinct biological activities; for example, many N-formylated peptides are known to be potent chemoattractants for immune cells. mdpi.commdpi.comwikipedia.org By using this compound as the N-terminal residue or by formylating a D-phenylalanine-terminated peptide, researchers can generate peptide libraries with enhanced stability and specific biological targeting capabilities.

| Derivatization Method | Reagent Example | Purpose in Peptide Analysis | Reference |

|---|---|---|---|

| Formylation | Formic Acid/DCC | Creates biologically active peptides; simple modification for library synthesis. | mdpi.com |

| Sulfonation | 4-formyl-benzenesulfonic acid (FBSA) | Improves ionization in both positive and negative ion modes for mass spectrometry, aiding unambiguous peptide identification. | dtu.dk |

| Crown Ether Labeling | 4'-formylbenzo-18-crown-6-ether | Reduces chemical noise and simplifies tandem mass spectra for reliable de novo sequencing. | irb.hr |

| Phosphonium Tagging | TMPP-acOSu | Increases peptide mass significantly and directs fragmentation to yield easily interpretable MS/MS spectra with clear N-terminal fragment ions. |

Development of Chemical Probes and Imaging Agents for Molecular Targets

The development of fluorescent molecular probes that can detect and image specific biological molecules in living cells is a major goal in chemical biology. mdpi.comnih.gov These probes are often designed with a fluorophore (the light-emitting part) linked to a receptor that specifically binds to the target of interest. mdpi.com

Derivatives of D-phenylalanine have been successfully used to create such probes. In one study, a chiral perylene (B46583) bisimide (PBI) derivative was designed to act as a fluorescent sensor that could selectively recognize D-phenylalanine. frontiersin.org The interaction between the probe and D-phenylalanine caused a change in the aggregation state of the PBI molecules, leading to a measurable shift in its fluorescence spectrum. This system demonstrated high sensitivity and selectivity, capable of detecting D-phenylalanine at nanomolar concentrations. frontiersin.org

This principle can be extended to this compound. The formyl group can be used as a chemical handle for attaching fluorophores or other reporter groups, while the core D-phenylalanine structure provides the basis for molecular recognition. Such probes could be targeted to specific enzymes or receptors that recognize N-formylated peptides, enabling researchers to visualize and study processes like bacterial infection or inflammation, where N-formyl peptides act as key signaling molecules. mdpi.com

Self-Assembly and Supramolecular Chemistry Involving this compound Derivatives

Self-assembly is a process where molecules spontaneously organize into ordered, large-scale structures through non-covalent interactions. Amino acids and short peptides, particularly those containing phenylalanine, are excellent building blocks for self-assembling materials due to their ability to form hydrogen bonds and engage in π-π stacking interactions between their aromatic rings. mdpi.comrsc.org

Diphenylalanine, for example, is well-known for its ability to self-assemble into highly stable nanotubes and hydrogels. mdpi.comnih.gov The self-assembly of L-phenylalanine alone is sensitive to environmental conditions like pH, which alters the intermolecular electrostatic interactions and can hinder the formation of fibrillar structures in favor of flakes or other morphologies. rsc.org

Derivatives of this compound are prime candidates for creating novel supramolecular materials. The core D-phenylalanine provides the essential aromatic and chiral elements that drive assembly, while the N-formyl group introduces an additional site for specific hydrogen bonding. This allows for fine-tuning of the self-assembly process. By modifying the structure, researchers can create a variety of nanostructures, from fibers and nanosheets to complex super-helical assemblies. researchgate.netdigitellinc.com These materials have potential applications in tissue engineering as scaffolds that mimic the extracellular matrix, and in controlled drug delivery, where the self-assembled structure can encapsulate and later release therapeutic molecules. researchgate.netdigitellinc.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Formyl-D-phenylalanine, and how can enantiomeric purity be ensured?

- Methodology:

- Synthesis: Adapt the L-form protocol ( ) by reacting D-phenylalanine with formyl chloride in anhydrous dichloromethane under alkaline conditions. Monitor reaction progress via TLC or HPLC.

- Enantiomeric purity: Use chiral HPLC (e.g., Chiralpak® columns) or polarimetry to confirm the absence of L-enantiomer contamination .

- Crystallization: Recrystallize in ethanol/water mixtures to enhance purity. Validate purity via H/C NMR (e.g., chiral center proton splitting) .

Q. Which analytical techniques are critical for characterizing this compound in biochemical studies?

- Methodology:

- Structural validation: Combine FT-IR (amide-I band at ~1650 cm) and mass spectrometry (ESI-MS for [M+H] at m/z 193.2) .

- Quantification: Reverse-phase HPLC with UV detection (220 nm) using a C18 column and acetonitrile/water mobile phase .

- Stability testing: Assess pH-dependent degradation (pH 2–9) via accelerated stability studies at 40°C/75% RH .

Advanced Research Questions

Q. How does the D-enantiomer of N-Formyl-phenylalanine interact with formyl peptide receptors (FPRs), and how can this be experimentally validated?

- Methodology:

- Receptor binding assays: Use FPR1-transfected HEK293 cells ( ) with H-labeled fMLP (). Compare displacement curves of D- vs. L-forms to determine IC values.

- Functional assays: Measure Ca flux (Fluo-4 AM) or ERK phosphorylation (Western blot) in response to D-form stimulation. Cyclosporine H (FPR1 antagonist) serves as a control .

- Key finding: L-forms (e.g., fMLP) bind FPR1 with nM affinity (KD ~12–14 nM, ), while D-forms likely exhibit reduced/no binding due to stereochemical mismatch .

Q. What experimental designs are optimal for studying this compound’s role in cellular differentiation?

- Methodology:

- Osteoblast/adipocyte commitment: Adapt the mesenchymal stem cell (MSC) model ( ). Treat MSCs with D-form (1–100 µM) under osteogenic/adipogenic conditions.

- Outcome metrics:

- Osteogenesis: Alizarin Red staining for mineralization; qPCR for Runx2, Osterix.

- Adipogenesis: Oil Red O staining; qPCR for PPAR-γ1.

- Controls: Include L-form (positive control) and FPR1 knockout cells ( ).

Q. How should researchers address contradictions in activity data arising from enantiomeric impurities?

- Methodology:

- Purity verification: Mandate chiral resolution techniques (e.g., chiral HPLC) before biological assays.

- Dose-response analysis: Compare activity slopes; impurities may cause non-sigmoidal curves.

- Case study: In chemotaxis assays (), even 1% L-form contamination in D-form samples could yield false-positive FPR1 activation .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodology:

- Non-linear regression: Fit dose-response data to a four-parameter logistic model (GraphPad Prism®) to calculate EC and Hill coefficients.

- Outlier handling: Use Grubbs’ test for single-cell imaging data (e.g., Ca flux outliers in FPR1 assays).

- Replicates: Minimum triplicate runs with independent cell batches (NIH guidelines, ).

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.